

Spectroscopic Profile of 1,4-Dibromo-2,5-diiiodobenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4-Dibromo-2,5-diiiodobenzene

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This technical guide provides a comprehensive overview of the spectroscopic data for **1,4-Dibromo-2,5-diiiodobenzene**, a key intermediate in the synthesis of advanced materials for organic electronics. The document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development, offering a centralized resource for its structural characterization.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for **1,4-Dibromo-2,5-diiiodobenzene**.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Parameter	¹ H NMR	¹³ C NMR (Predicted)
Chemical Shift (δ) / ppm	8.02	C1/C4: ~125 ppm C2/C5: ~100 ppm C3/C6: ~140 ppm
Multiplicity	Singlet (s)	-
Number of Protons	2H	-
Solvent	CDCl ₃	-

Note: Experimental ^{13}C NMR data is not readily available. The provided values are based on computational predictions and analysis of similar halogenated benzene structures. The chemical shifts of carbon atoms in aromatic rings typically fall within the 120-150 ppm range. Due to the high degree of symmetry in **1,4-Dibromo-2,5-diiodobenzene**, only three distinct signals are expected in the ^{13}C NMR spectrum.

Table 2: Infrared (IR) Spectroscopy Data (Predicted)

Wavenumber (cm $^{-1}$)	Vibrational Mode	Intensity
3100-3000	Aromatic C-H stretch	Weak to Medium
1585-1600	Aromatic C=C in-ring stretch	Medium
1400-1500	Aromatic C=C in-ring stretch	Medium to Strong
900-675	C-H out-of-plane bend	Strong
Below 600	C-Br and C-I stretches	Strong

Note: Experimental IR data is not readily available. The predicted absorption bands are based on the characteristic frequencies for substituted benzene derivatives. The presence of heavy iodine and bromine atoms will result in C-Br and C-I stretching vibrations at lower frequencies, typically below 600 cm $^{-1}$.

Table 3: Mass Spectrometry (MS) Data (Predicted)

m/z Value	Proposed Fragment	Notes
488	$[C_6H_2Br_2I_2]^+$ (Molecular Ion)	The molecular ion peak is expected to be observed, with its characteristic isotopic pattern due to the presence of bromine isotopes (^{79}Br and ^{81}Br).
409/407	$[C_6H_2BrI]^+$	Loss of a bromine atom.
361	$[C_6H_2Br_2I]^+$	Loss of an iodine atom.
282/280	$[C_6H_2BrI]^+$	Loss of one bromine and one iodine atom.
154	$[C_6H_2]^+$	Loss of all halogen atoms.

Note: Experimental mass spectrometry data is not readily available. The predicted fragmentation is based on the known stability of the aromatic ring and the relative bond strengths of C-I and C-Br. The molecular ion is expected to be relatively stable due to the aromatic system.

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of **1,4-Dibromo-2,5-diiodobenzene**.

Synthesis of 1,4-Dibromo-2,5-diiodobenzene from 1,4-Dibromobenzene

A general procedure for the synthesis involves the direct iodination of 1,4-dibromobenzene.^[1] In a three-necked flask equipped with a mechanical stirrer, periodic acid (16.7 g, 73.0 mmol) is added to sulfuric acid (525 ml).^[1] After complete dissolution, potassium iodide (36.4 g, 219 mmol) is added in portions.^[1] The reaction mixture is cooled to -30°C, followed by the slow addition of 1,4-dibromobenzene (34.5 g, 146 mmol) over 5 minutes.^[1] The resulting mixture is stirred continuously at -25°C for 36 hours.^[1]

Upon completion, the reaction mixture is poured into ice, and the solid product is collected by filtration. The crude solid is then dissolved in chloroform, and the organic phase is washed sequentially with 5% aqueous sodium hydroxide and deionized water, then dried with anhydrous magnesium sulfate.^[1] After solvent removal under reduced pressure, the residue is recrystallized from chloroform to yield white crystals of **1,4-Dibromo-2,5-diiiodobenzene**.^[1]

NMR Spectroscopy

A sample of **1,4-Dibromo-2,5-diiiodobenzene** is dissolved in deuterated chloroform (CDCl_3). The ^1H NMR spectrum is recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz). The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ^{13}C NMR spectroscopy, a similar sample preparation is used, and the spectrum is recorded with proton decoupling.

IR Spectroscopy

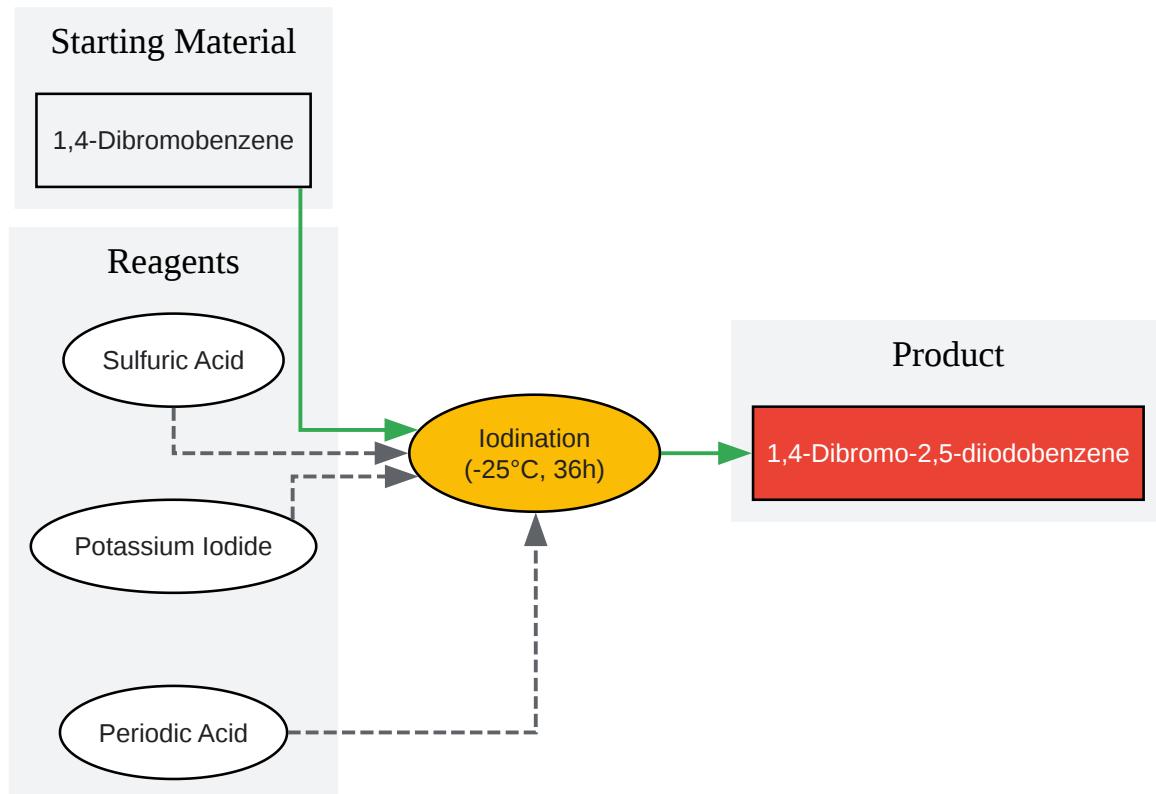
For solid samples, the IR spectrum can be obtained using the KBr pellet method or as a thin film. For the KBr pellet method, a small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. For the thin-film method, the compound is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry

Mass spectral data can be obtained using a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.^[2] Electron ionization (EI) is a common method for this type of compound. The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z).

Visualization of Synthesis Pathway

The following diagram illustrates a synthetic route to **1,4-Dibromo-2,5-diiiodobenzene** starting from 1,4-dibromobenzene.



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References

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